molecular formula C20H19ClN4O3S2 B11685900 N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B11685900
M. Wt: 463.0 g/mol
InChI Key: BLMSWRMLKCDYPW-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties . The presence of the 1,3,4-thiadiazole moiety in the structure contributes to its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate product is then converted into sulfonyl chloride, which undergoes nucleophilic attack by piperidine to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-YL]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,3,4-thiadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer activity .

Properties

Molecular Formula

C20H19ClN4O3S2

Molecular Weight

463.0 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H19ClN4O3S2/c21-17-7-3-2-6-16(17)19-23-24-20(29-19)22-18(26)14-8-10-15(11-9-14)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2,(H,22,24,26)

InChI Key

BLMSWRMLKCDYPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl

Origin of Product

United States

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